1-(2,2-dimethylthiomorpholin-4-yl)-3-ethoxypropan-2-ol
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Overview
Description
1-(2,2-dimethylthiomorpholin-4-yl)-3-ethoxypropan-2-ol is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiomorpholine ring substituted with dimethyl groups and an ethoxypropanol moiety, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-dimethylthiomorpholin-4-yl)-3-ethoxypropan-2-ol typically involves the reaction of thiomorpholine derivatives with ethoxypropanol under controlled conditions. One common method includes the alkylation of 2,2-dimethylthiomorpholine with ethoxypropanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the synthesis process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dimethylthiomorpholin-4-yl)-3-ethoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various ether derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2-dimethylthiomorpholin-4-yl)-3-ethoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethylthiomorpholin-4-yl)-3-ethoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring and ethoxypropanol moiety enable it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine derivatives: Compounds with similar thiomorpholine rings but different substituents.
Ethoxypropanol derivatives: Compounds with similar ethoxypropanol moieties but different ring structures.
Uniqueness
1-(2,2-dimethylthiomorpholin-4-yl)-3-ethoxypropan-2-ol is unique due to the combination of its thiomorpholine ring and ethoxypropanol moiety, which confer distinct chemical and biological properties
Properties
CAS No. |
1593698-81-7 |
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Molecular Formula |
C11H23NO2S |
Molecular Weight |
233.37 g/mol |
IUPAC Name |
1-(2,2-dimethylthiomorpholin-4-yl)-3-ethoxypropan-2-ol |
InChI |
InChI=1S/C11H23NO2S/c1-4-14-8-10(13)7-12-5-6-15-11(2,3)9-12/h10,13H,4-9H2,1-3H3 |
InChI Key |
DTUGLVIHMWXHAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(CN1CCSC(C1)(C)C)O |
Purity |
95 |
Origin of Product |
United States |
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